![molecular formula C21H22F3N3O4S B2546684 N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide CAS No. 1022903-91-8](/img/structure/B2546684.png)
N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that falls within the category of sulfonamides, which are known for their diverse biological activities, including antibacterial and antitumor properties. The structure of the compound suggests it is a quinoxaline derivative, a class of compounds that have been extensively studied for their potential pharmacological applications.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. One such method involves the use of dimethyl sulfoxide as both a reactant and a solvent, which has been reported to yield a range of products including pyrrolo[1,2-a]quinoxalines . Another approach for synthesizing related compounds involves the reaction of o-phenylene diamine with 2-bromoacetophenones, followed by chlorosulfonation and subsequent reaction with different aromatic amines . These methods highlight the versatility and adaptability of synthetic routes for creating quinoxaline sulfonamides.
Molecular Structure Analysis
Quinoxaline derivatives often exhibit planar or nearly planar molecular structures due to the aromatic nature of the quinoxaline moiety. For instance, N-(4-Methoxybenzyl)quinoline-8-sulfonamide has been described with a dihedral angle between the quinoline and benzene groups, indicating a degree of molecular planarity . This structural feature is important as it can influence the compound's interaction with biological targets.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation and rearrangement. For example, the introduction of electron-donating groups such as methyl or methoxy can affect the oxidation behavior of quinoxalinecarboxyanilides, leading to different products . These reactions are significant as they can modify the biological activity and pharmacokinetic properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline sulfonamides are influenced by their molecular structure. The presence of sulfonamide groups typically confers solubility in water, which is beneficial for biological applications. The intermolecular hydrogen bonds, as observed in N-(4-Methoxybenzyl)quinoline-8-sulfonamide, can affect the compound's crystal structure and stability . Additionally, the presence of substituents on the quinoxaline nucleus can significantly affect the compound's activity, as seen in the synthesis of quinoxaline-2-carboxylate 1,4-dioxide derivatives .
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Properties
Quinoxaline derivatives, including sulfonamide-based compounds, have been extensively studied for their antibacterial and antimicrobial properties. Alavi et al. (2017) demonstrated an efficient method for synthesizing quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting the potential of quinoxaline derivatives in addressing antibiotic resistance (Alavi et al., 2017).
Neuroprotective Applications
The analogs of quinoxalinedione, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have shown neuroprotective effects against cerebral ischemia. Sheardown et al. (1990) found that NBQX, a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, protects against global ischemia, suggesting its application in neuroprotective therapies (Sheardown et al., 1990).
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. Ghorab et al. (2014) synthesized novel thiophene derivatives with quinoxaline moieties showing considerable cytotoxic activities against the human breast cancer cell line MCF7. Some compounds exhibited higher cytotoxic activities than doxorubicin, a standard chemotherapy medication (Ghorab et al., 2014).
Hybrid Compounds with Pharmacological Activities
Recent research has focused on designing and developing sulfonamide-based hybrid compounds incorporating quinoxaline. These hybrids exhibit a range of pharmacological activities, including antibacterial, anti-neuropathic pain, antitumor, and anti-inflammatory effects, showcasing the versatility of quinoxaline derivatives in drug development (Ghomashi et al., 2022).
Antituberculosis and Antiviral Properties
Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. Jaso et al. (2005) reported that certain derivatives show good antitubercular activity, including against drug-resistant strains of M. tuberculosis, pointing to the potential of these compounds in treating tuberculosis (Jaso et al., 2005).
Propriétés
IUPAC Name |
N-methoxy-N-methyl-4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O4S/c1-25(31-2)32(29,30)16-8-9-17-19(12-16)27(20(28)18-7-4-10-26(17)18)13-14-5-3-6-15(11-14)21(22,23)24/h3,5-6,8-9,11-12,18H,4,7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGLYPGZHVZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3C(=O)N2CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-4-oxo-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

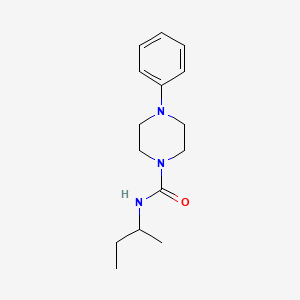
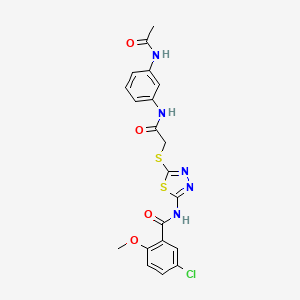
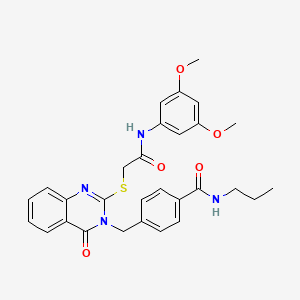
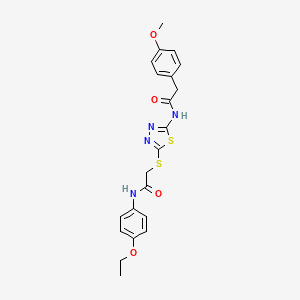
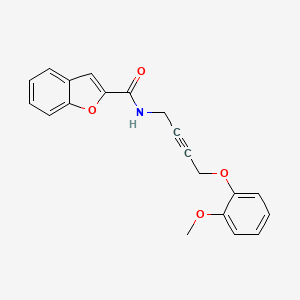
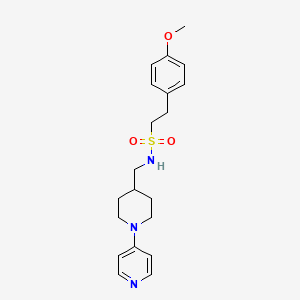
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)
![(Z)-methyl 4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2546615.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B2546617.png)
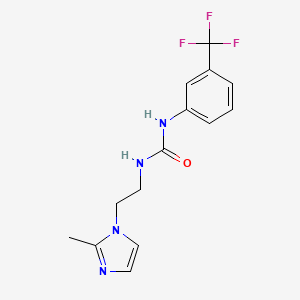
![N''-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B2546620.png)
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)